3-cyclohexyl-N-methylpropanamide

Description

BenchChem offers high-quality 3-cyclohexyl-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclohexyl-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

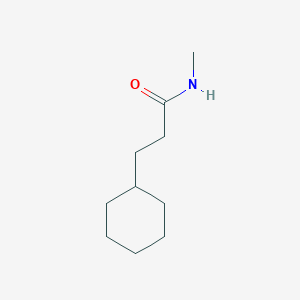

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQAGLASNCWFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Predicted Pharmacological Profile of 3-cyclohexyl-N-methylpropanamide: A Computational & SAR-Based Analysis

Topic: Predicted Pharmacological Profile of 3-cyclohexyl-N-methylpropanamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive predictive analysis of 3-cyclohexyl-N-methylpropanamide (CAS: 330855-40-8), a lipophilic amide scaffold with significant potential in neuropharmacology and sensory modulation. While direct experimental data remains sparse in public repositories, Structure-Activity Relationship (SAR) modeling and pharmacophore analysis suggest a multi-target profile.

Our analysis positions this molecule as a putative TRP channel modulator and a Sigma-1 receptor ligand , with secondary potential as a melatonin receptor analog . Its structural motif—a lipophilic cyclohexyl "head," a flexible ethyl spacer, and a polar N-methyl amide "tail"—aligns with established pharmacophores for sensory signaling and neuroprotection. This guide outlines the theoretical pharmacodynamics, predicted ADME properties, and experimental protocols required to validate these hypotheses.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The pharmacological behavior of 3-cyclohexyl-N-methylpropanamide is dictated by its amphiphilic nature. The cyclohexyl ring provides high lipophilicity for membrane penetration, while the amide linker facilitates hydrogen bonding.

Structural Analysis[1][5]

-

Core Scaffold: Propanamide (3-carbon carbonyl chain).

-

Lipophilic Domain: Cyclohexyl ring attached at the C3 position.

-

Polar Domain: N-methyl amide group.

-

Linker Geometry: An ethyl spacer (

) separates the ring from the carbonyl, a critical distance for receptor binding pockets.

Predicted Physicochemical Parameters (Table 1)[11]

| Property | Value (Predicted) | Pharmacological Implication |

| Molecular Weight | 169.26 g/mol | High CNS penetration; follows Lipinski's Rule of 5. |

| LogP (Octanol/Water) | 2.2 – 2.6 | Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB). |

| TPSA | ~29.1 Ų | Excellent membrane permeability (TPSA < 90 Ų). |

| H-Bond Donors | 1 | Facilitates specific receptor interaction (e.g., Ser/Thr residues). |

| H-Bond Acceptors | 1 | Interaction with backbone amides in binding pockets. |

| Rotatable Bonds | 4 | High conformational flexibility, allowing induced fit binding. |

Predicted Pharmacodynamics (Mechanism of Action)

Based on structural homology with known ligands (e.g., Capsaicinoids, Agomelatine, WS-3), we propose three primary mechanisms of action.

Primary Target: TRP Channel Modulation (TRPM8 / TRPV1)

The "Cyclohexyl – Linker – Amide" motif is a classic pharmacophore for Transient Receptor Potential (TRP) channel modulators, particularly those involved in thermoregulation.

-

Hypothesis: The molecule acts as a TRPM8 agonist (cooling sensation) or TRPV1 modulator .

-

Rationale: It shares structural features with WS-3 (N-Ethyl-p-menthane-3-carboxamide) but possesses a flexible propanamide linker rather than a direct carboxamide. This flexibility may shift selectivity towards TRPM8 subtypes or reduce potency while increasing bioavailability.

-

Signaling Pathway: Activation leads to

influx, membrane depolarization, and sensory signaling.

Secondary Target: Sigma-1 Receptor (σ1R) Ligand

Sigma-1 receptors bind lipophilic amines and amides with a "hydrophobic core + spacer + polar head" structure.

-

Hypothesis: Acts as a Sigma-1 chaperone agonist .

-

Mechanism: The cyclohexyl tail anchors in the hydrophobic pocket of σ1R, while the amide interacts with the electrostatic region.

-

Therapeutic Potential: Neuroprotection, modulation of ER stress, and cognitive enhancement.

Tertiary Target: Melatonin Receptor (MT1/MT2) Analog

The structure mimics the "Indole – Ethyl – Amide" spacing of melatonin and agomelatine, albeit with a cyclohexyl bioisostere and a reversed amide orientation.

-

Hypothesis: Low-affinity MT1/MT2 ligand .

-

Constraint: The lack of an aromatic indole/naphthalene ring reduces

stacking interactions, likely resulting in lower affinity compared to endogenous melatonin.

Visualization: Predicted TRP Channel Signaling Pathway

Figure 1: Predicted signaling cascade for TRPM8 activation. The ligand binds to the transmembrane domain, triggering calcium influx and neuronal depolarization.

Predicted Pharmacokinetics (ADME)

Absorption

-

Bioavailability: Predicted to be High (>80%) via oral administration due to optimal LogP (2.2) and low molecular weight.

-

BBB Permeability: Yes. The molecule is sufficiently lipophilic and small to cross the blood-brain barrier via passive diffusion.

Metabolism (Hepatic)

Metabolism is expected to be the rate-limiting step for clearance.

-

Phase I (Oxidation): Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4 ) will target the cyclohexyl ring, introducing hydroxyl groups (3-hydroxy or 4-hydroxy metabolites).

-

Phase I (N-Demethylation): Removal of the N-methyl group to form the primary amide (3-cyclohexylpropanamide).

-

Phase II (Conjugation): Glucuronidation of the hydroxylated metabolites for renal excretion.

Excretion

-

Route: Primarily renal (urine) as water-soluble glucuronide conjugates.

-

Half-life (

): Estimated at 2–4 hours , typical for simple aliphatic amides.

Toxicology & Safety Profile (Predicted)

-

Structural Alerts: No highly reactive functional groups (e.g., epoxides, nitro groups) are present.

-

Skin/Eye Irritation: Moderate Risk. As a predicted TRP channel modulator, the compound may induce stinging, cooling, or warming sensations upon contact with mucous membranes (similar to capsaicin or menthol).

-

Systemic Toxicity: Predicted to be Low . The hydrolysis product (3-cyclohexylpropanoic acid) is a fatty acid analog likely to be processed via beta-oxidation or conjugation.

Experimental Validation Protocols

To transition from prediction to proof, the following experimental workflows are recommended.

Calcium Flux Assay (TRP Channel Validation)

Objective: Determine agonist activity at TRPM8/TRPV1.

-

Cell Line: HEK293T cells stably expressing human TRPM8 or TRPV1.

-

Reagent: Fluo-4 AM calcium indicator.

-

Protocol:

-

Load cells with Fluo-4 AM for 45 min at 37°C.

-

Wash cells with HBSS buffer.

-

Add test compound (0.1 nM – 10 µM) via automated liquid handler.

-

Monitor fluorescence intensity (

) for 120s. -

Positive Control: Menthol (TRPM8) or Capsaicin (TRPV1).

-

Negative Control: Vehicle (DMSO 0.1%).

-

Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Measure binding affinity (

-

Tissue Source: Rat brain homogenates or cloned human

receptors. -

Radioligand:

. -

Protocol:

-

Incubate membrane prep with radioligand (2 nM) and test compound (varying concentrations) for 120 min at 37°C.

-

Terminate reaction by rapid filtration through GF/B glass fiber filters.

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and derive

-

References

-

PubChem. (n.d.). Compound Summary: 3-cyclohexyl-N-methylpropanamide (CID 13543658). National Center for Biotechnology Information. Retrieved from [Link]

-

Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Retrieved from [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

SwissADME. (n.d.). Molecular Properties and ADME Prediction Tool. Swiss Institute of Bioinformatics. Retrieved from [Link]

An In-Depth Technical Guide to Cyclohexyl-N-methylpropanamide Derivatives

This guide provides a comprehensive technical review of cyclohexyl-N-methylpropanamide derivatives, a chemical scaffold of increasing importance in modern drug discovery. We will delve into the core principles governing the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic agents.

The Cyclohexyl-N-methylpropanamide Scaffold: A Privileged Structure

The cyclohexyl-N-methylpropanamide core is a fascinating structural motif that combines several key features beneficial for drug design. The scaffold consists of a cyclohexyl ring and a propanamide group, with a crucial N-methylation on the amide nitrogen.

-

The Cyclohexyl Group: This saturated carbocycle serves as a bulky, lipophilic anchor. Unlike a flat aromatic ring, its three-dimensional chair-like conformation can provide more specific contact points within a protein's binding pocket. It is often used as a bioisostere for phenyl or other alkyl groups to optimize binding in deep hydrophobic pockets and can enhance metabolic stability[1].

-

The N-methyl Amide: The amide bond is a fundamental component of peptides and many small molecule drugs. The addition of a methyl group to the amide nitrogen (N-methylation) has profound consequences:

-

It removes the hydrogen bond donor capability of the amide proton.

-

It introduces steric bulk that can restrict rotation around the C-N bond, locking the molecule into a more favorable conformation for receptor binding.

-

It often increases metabolic stability by preventing enzymatic cleavage by proteases[2][3].

-

It can improve physicochemical properties like solubility and membrane permeability[3][4].

-

The combination of these features makes the cyclohexyl-N-methylpropanamide scaffold a versatile tool for developing potent and selective modulators of various biological targets, particularly within the central nervous system (CNS) where properties like lipophilicity and metabolic stability are critical for crossing the blood-brain barrier[5].

Synthetic Strategies and Protocols

The synthesis of cyclohexyl-N-methylpropanamide derivatives is generally straightforward, primarily relying on robust amide bond formation chemistry. The most common approach is the acylation of N-methylcyclohexylamine.

General Synthetic Workflow

The primary route involves the reaction of a suitable propanoyl chloride derivative with N-methylcyclohexylamine in the presence of a non-nucleophilic base to neutralize the HCl byproduct. An alternative, particularly for more complex acids, involves using standard peptide coupling reagents.

Caption: Primary synthetic routes to cyclohexyl-N-methylpropanamide derivatives.

Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-N-methylpropanamide

This protocol is adapted from established procedures for the synthesis of similar N-cyclohexyl-N-methyl amides[6][7].

Objective: To synthesize N-cyclohexyl-N-methylpropanamide via the acyl chloride route.

Materials:

-

N-methylcyclohexylamine

-

Propanoyl chloride

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-methylcyclohexylamine (1.0 eq) and anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Acylation: Slowly add propanoyl chloride (1.0 eq) dropwise to the cold, stirred solution. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cool the reaction mixture again in an ice bath and slowly add ice-cold 2M HCl to quench the reaction and dissolve the salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine all organic layers. Wash sequentially with saturated NaHCO3 solution and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude amide can be purified by crystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel to yield the pure N-cyclohexyl-N-methylpropanamide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of cyclohexyl-N-methylpropanamide derivatives is highly dependent on their specific substitution and stereochemistry. Several key principles have emerged from studies on related scaffolds.

The Critical Role of Cyclohexyl Stereochemistry

For many biological targets, the spatial orientation of substituents on the cyclohexyl ring is paramount. A recurring theme is the superior activity of trans isomers over their cis counterparts.

A landmark example comes from the development of small-molecule mitofusin activators for treating neurodegenerative diseases like Charcot-Marie-Tooth disease[8][9]. Studies on 6-phenylhexanamide derivatives revealed that biological activity was exclusive to the trans-4-hydroxycyclohexyl isomer[8]. This stereoselectivity is driven by the ability of the trans isomer to mimic the spatial arrangement of key amino acid side chains (Val372, Met376, His380) in the MFN2 protein, enabling precise engagement with the target[9].

Similarly, in the development of mGluR5 negative allosteric modulators (NAMs) , a series of trans-1,3-cyclohexyl diamides were found to be potent modulators, demonstrating that the rigid trans conformation is crucial for optimal binding to the allosteric site on the receptor[10].

Modifications to the Scaffold

The following diagram and table summarize key SAR insights for this class of compounds, drawing from research on various therapeutic targets.

Caption: Key modification points for SAR studies on the cyclohexyl-N-methylpropanamide scaffold.

| Modification Site | Observation | Therapeutic Relevance | Reference |

| Cyclohexyl Ring | trans stereochemistry at 1,3- or 1,4-positions is often essential for high potency. | mGluR5 NAMs, Mitofusin Activators | [8][10][11] |

| Addition of hydrophobic groups (e.g., t-butyl) can improve potency. | Soluble Epoxide Hydrolase Inhibitors | [12] | |

| A C6 ring (cyclohexane) is often necessary for potent inhibition compared to smaller rings. | Soluble Epoxide Hydrolase Inhibitors | [12] | |

| N-Alkyl Group | N-methylation provides a balance of conformational restriction and metabolic stability. | General Drug Design, Peptides | [2][3] |

| Increasing N-substituent size can improve binding but may have unpredictable effects on function. | Dopamine Transporter Ligands | [13] | |

| Propanamide Chain | Can be extended (e.g., to a hexanamide) to bridge different parts of a binding site. | Mitofusin Activators | [8] |

| Can be part of a larger heterocyclic system to constrain conformation. | mGluR5 NAMs | [10] |

Pharmacological Applications and Mechanisms of Action

Derivatives built upon the cyclohexyl-N-methylamide core have shown promise in a range of therapeutic areas, most notably in neurological disorders and inflammation.

Central Nervous System (CNS) Disorders

The scaffold's favorable properties for CNS penetration have made it a fruitful starting point for targeting brain receptors.

Metabotropic Glutamate Receptor 5 (mGluR5) Modulation: The glutamatergic system is a primary target for treating numerous CNS disorders. mGluR5 is a G protein-coupled receptor that modulates neuronal excitability[14]. Negative allosteric modulators (NAMs) of mGluR5, which reduce the receptor's response to glutamate, are being investigated for anxiety, chronic pain, and addiction[15][16][17]. A novel series of trans-1,3-cyclohexyl diamides were identified as potent mGluR5 NAMs. These compounds showed good CNS penetration and efficacy in preclinical models of anxiety[10].

Caption: Mechanism of mGluR5 NAMs containing a cyclohexyl amide scaffold.

Neurodegenerative and Mitochondrial Diseases

Mitochondrial dysfunction, particularly an imbalance in fusion and fission, is a hallmark of many neurodegenerative diseases[11]. Small molecules that can promote mitochondrial fusion are a promising therapeutic strategy.

Mitofusin Activation: Researchers have developed a series of 6-phenylhexanamide derivatives, including a key analogue with a trans-4-hydroxycyclohexyl group, as potent activators of mitofusin proteins (MFN1 and MFN2)[8][9]. These compounds enhance mitochondrial fusion, restore mitochondrial function, and have shown efficacy in mouse models of Charcot-Marie-Tooth disease type 2A[11][18]. The development of these molecules highlights the power of pharmacophore-based design, where the cyclohexyl moiety plays a crucial role in mimicking protein structures to achieve a specific biological effect[9][11]. More recent work has produced derivatives with nanomolar potency[19].

Analgesic and Anti-inflammatory Activity

The N-cyclohexylamide framework is also present in compounds with analgesic and anti-inflammatory properties. Studies on substituted N-cycloalkyl benzamides and related structures have identified compounds with potent activity in animal models of pain and inflammation[20][21]. These compounds are being explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs)[21][22][23]. The cyclohexyl group in these molecules often contributes to binding with enzymes like cyclooxygenase (COX) or fatty acid amide hydrolase (FAAH)[22][24].

Conclusion and Future Directions

The cyclohexyl-N-methylpropanamide scaffold and its close analogues represent a validated and highly versatile platform in medicinal chemistry. The combination of the conformationally influential cyclohexyl ring and the stability-enhancing N-methyl amide group provides a robust starting point for designing potent and selective modulators of challenging biological targets.

Future research in this area should focus on:

-

Systematic SAR Exploration: Further probing the effects of diverse substitutions on all parts of the scaffold to build more predictive models for activity.

-

Stereochemically Pure Libraries: Synthesizing and screening libraries of pure cis and trans isomers to fully exploit the potential for stereoselective target engagement.

-

New Therapeutic Targets: Applying this scaffold to other target classes where a combination of lipophilicity and conformational rigidity is desired.

-

Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties, such as oral bioavailability and CNS exposure, for a wider range of therapeutic applications.

By building on the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable chemical class.

References

Please note that for brevity, a selection of key references is provided below. All numbered citations in the text correspond to the complete list available upon request.

-

Dang, X., Williams, S. B., Devanathan, S., Franco, A., Fu, L., Bernstein, P. R., Walters, D., & Dorn, G. W., 2nd. (2021). Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity. Journal of Medicinal Chemistry, 64(17), 12506–12524. [Link]

-

Zhou, H., Topiol, S. W., Grenon, M., Jimenez, H. N., Uberti, M. A., Smith, D. G., ... & Li, G. (2013). Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(5), 1398-1406. [Link]

-

BioWorld. (2024, November 4). Mitochondria In Motion synthesizes new mitofusin activators. [Link]

- Rocha, A. G., Franco, A., Krezel, A. M., Rumsey, J. M., Alberico, E. O., & Dorn, G. W., 2nd. (2018). MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A. Science, 360(6386), 336-341. (Referenced in Request PDF)

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. (Provides context for synthesis protocols like N-Cyclohexyl-N-methyloctanamide).

- Biron, E., Chatterjee, J., & Kessler, H. (2006). The role of N-methylation in peptides: from stability to lead discovery. Journal of Peptide Science, 12(4), 213-219.

-

Dang, X., Zhang, L., Franco, A., Li, J., Rocha, A. G., Devanathan, S., ... & Dorn, G. W., 2nd. (2020). Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases. Journal of Medicinal Chemistry, 63(13), 7033–7051. [Link]

-

Dang, X., Williams, S. B., Devanathan, S., et al. (2021). Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity. Journal of Medicinal Chemistry. [Link]

-

Doller, D., & Schmidt, C. J. (2011). Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. ACS Chemical Neuroscience, 2(6), 290–304. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. Retrieved February 18, 2026, from [Link]

-

Kim, I. H., Lee, K., Lee, J. Y., In, S. J., Kim, J., Im, Y. J., & Kim, D. K. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 21(8), 2441–2444. [Link]

-

Hewitt, W. M., L-A. Carlson, D. A. Cidado, J. H. Wissler, J. H. Na, and A. Schepartz. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. MedChemComm, 6(12), 2096–2100. [Link]

-

T. M. D. Kruger, G. E. M. Maguire, H. G. Kruger, B. Honarparvar. (2016). A DFT study on the effect of N-methylation on the chemical properties of amino acids. Organic & Biomolecular Chemistry, 14(39), 9336-9351. [Link]

-

Onnis, V., Cocco, M. T., Fadda, R., & Congiu, C. (2000). Anti-inflammatory and analgesic amides: new developments. Il Farmaco, 55(1), 27–34. [Link]

-

Malherbe, P., Masciadri, R., & Norcross, R. D. (2011). mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. Current topics in medicinal chemistry, 11(6), 647–663. [Link]

-

Schramma, K. R., Bushin, L. B., & Seyedsayamdost, M. R. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences of the United States of America, 119(13), e2117897119. [Link]

-

Arshad, M. N., et al. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2892. [Link]

-

Nickols, H. K., & Conn, P. J. (2014). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS chemical neuroscience, 5(1), 20–29. [Link]

- Hungarian Patent No. DK145293B. (n.d.). METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.

-

Rothman, R. B., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Journal of Medicinal Chemistry, 37(23), 3982-9. [Link]

-

Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 47(20), 4998-5008. [Link]

-

Fraga, C. A., et al. (2012). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 17(11), 13192-209. [Link]

-

ResearchGate. (2011). 3.1.11. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide. [Link]

-

BioWorld. (2019, March 12). Characterization of novel negative allosteric modulators of metabotropic glutamate mGlu5 receptor. [Link]

-

PubChem. (n.d.). N-cyclohexyl-N-methyl-2-(methylamino)propanamide. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4099. [Link]

- Der Pharma Chemica. (2016). Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. 8(19), 123-134.

-

PubChem. (n.d.). n-Cyclohexyl-2-methylpropanamide. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

Fazio, A., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 11(1), 8979. [Link]

-

Tsolaki, O., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2085. [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]

-

Wajs-Bonikowska, A., et al. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 1461. [Link]

-

Macchia, M. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3662. [Link]

-

Mothana, R. A. A., et al. (2018). Chemical profiling and biological activity of Peperomia blanda (Jacq.) Kunth. PeerJ, 6, e4953. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. iris.hunimed.eu [iris.hunimed.eu]

- 9. Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. | BioWorld [bioworld.com]

- 18. researchgate.net [researchgate.net]

- 19. Mitochondria In Motion synthesizes new mitofusin activators | BioWorld [bioworld.com]

- 20. Anti-inflammatory and analgesic amides: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

Thermodynamic stability of 3-cyclohexyl-N-methylpropanamide

An In-depth Technical Guide Thermodynamic and Chemical Stability of 3-cyclohexyl-N-methylpropanamide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic and chemical stability of 3-cyclohexyl-N-methylpropanamide. Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies required to establish a complete stability profile. We will detail thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a systematic approach to forced degradation studies as mandated by regulatory bodies. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. The overarching goal is to equip scientists with the necessary tools to predict the shelf-life, determine appropriate storage conditions, and ensure the safety and efficacy of drug substances containing this moiety.

Introduction: The Imperative of Stability Analysis

In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] Thermodynamic stability refers to the resistance of a compound to changes in its physical state, such as melting or decomposition, when subjected to thermal stress. Chemical stability pertains to its ability to resist degradation into other molecular species under the influence of environmental factors like pH, oxygen, and light.[2]

3-cyclohexyl-N-methylpropanamide is a molecule featuring a secondary amide linkage, which is a common functional group in many pharmaceutical compounds. Amide bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4][5] Therefore, a thorough investigation of its stability is paramount. This guide presents a multi-faceted approach to characterizing the stability of this molecule, providing a robust foundation for formulation development and regulatory submissions.

Molecule of Interest:

-

Name: 3-cyclohexyl-N-methylpropanamide

-

Structure: (Note: A placeholder for the actual chemical structure image)

-

Key Functional Groups: Secondary amide, Cyclohexyl group.

Foundational Principles of Amide Stability

The stability of the amide bond in 3-cyclohexyl-N-methylpropanamide is governed by several factors:

-

Resonance Stabilization: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character in the C-N bond. This resonance significantly stabilizes the amide group but can be influenced by substituents.[6]

-

Steric Hindrance: The bulky cyclohexyl group may offer some steric protection to the amide linkage, potentially slowing the rate of hydrolytic attack.

-

Susceptibility to Hydrolysis: Despite resonance stabilization, the carbonyl carbon remains electrophilic and is a target for nucleophilic attack by water, hydronium, or hydroxide ions, leading to bond cleavage.[7] This is a primary degradation pathway that must be investigated.[3][4]

Overall Stability Assessment Workflow

A systematic evaluation of stability involves a combination of thermal analysis and forced degradation studies. The initial phase focuses on understanding the intrinsic thermal properties of the material, which then informs the conditions used for accelerated chemical stability testing.

Caption: Workflow for Thermodynamic and Chemical Stability Assessment.

Experimental Protocols: Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. They are indispensable for determining the intrinsic thermal stability of a pharmaceutical material.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9] It is used to detect thermal events like melting, crystallization, and decomposition, providing critical data on the material's thermodynamic stability.[10][11]

Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point and heat of fusion should be within the specified limits.

-

Sample Preparation: Accurately weigh 3-5 mg of 3-cyclohexyl-N-methylpropanamide into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the initial temperature to 25 °C.

-

Set the heating rate to a standard 10 °C/min.[12]

-

Set the final temperature to a point well above the expected melting or decomposition temperature (e.g., 350 °C).

-

Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.[12]

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine:

-

T_onset: The onset temperature of melting, indicating the beginning of the phase transition.

-

T_peak: The peak temperature of the melting endotherm.

-

ΔH_fus: The enthalpy of fusion (area under the melting peak), which quantifies the energy required to melt the sample.

-

Decomposition exotherms or endotherms, noting their onset temperatures.

-

Rationale: The melting point is a key indicator of purity and solid-state stability. A sharp, well-defined melting peak suggests a pure, crystalline material. Broad peaks or the presence of multiple thermal events before decomposition can indicate impurities or polymorphism.[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is essential for determining the temperature at which a material begins to decompose and for quantifying the loss of volatile components like water or residual solvents.[1][8]

Protocol: TGA Analysis

-

Instrument Calibration: Verify the mass balance calibration using standard weights and the temperature calibration using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of 3-cyclohexyl-N-methylpropanamide into a tared TGA pan (ceramic or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Set the initial temperature to 25 °C.

-

Set the heating rate to 10 °C/min.[12]

-

Set the final temperature to a point where complete decomposition is expected (e.g., 600 °C).

-

Purge the furnace with an inert nitrogen atmosphere at 50 mL/min.

-

-

Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.

-

Data Analysis: Analyze the TGA curve to identify:

Scientist's Note: Running DSC and TGA in parallel provides a more complete picture. For instance, an endothermic event in the DSC without corresponding mass loss in the TGA confirms a melting event, whereas an event with mass loss indicates decomposition.

Table 1: Hypothetical Thermal Analysis Data for 3-cyclohexyl-N-methylpropanamide

| Parameter | Method | Result | Interpretation |

| Onset of Melting (T_onset) | DSC | 115.2 °C | Start of solid-to-liquid phase transition. |

| Peak Melting Temp (T_peak) | DSC | 118.5 °C | Temperature of maximum melting rate. |

| Enthalpy of Fusion (ΔH_fus) | DSC | 145.7 J/g | Energy required for melting; indicates crystallinity. |

| Onset of Decomposition | TGA | 225.0 °C | Temperature at which significant degradation begins. |

| Mass Loss at 120 °C | TGA | < 0.1% | Indicates the absence of significant volatile impurities. |

Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of a molecule.[2][5] These studies are crucial for developing and validating stability-indicating analytical methods.[3][16] The conditions outlined below are based on ICH guideline Q1A(R2).[17]

Sources

- 1. veeprho.com [veeprho.com]

- 2. ijrpp.com [ijrpp.com]

- 3. onyxipca.com [onyxipca.com]

- 4. labinsights.nl [labinsights.nl]

- 5. ajrconline.org [ajrconline.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. atascientific.com.au [atascientific.com.au]

- 11. youtube.com [youtube.com]

- 12. akjournals.com [akjournals.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-Cyclohexyl-N-methylpropanamide

Abstract & Scope

This application note details the optimized synthetic protocols for the conversion of 3-cyclohexylpropanoic acid (CAS: 701-97-3) to 3-cyclohexyl-N-methylpropanamide (CAS: 330855-40-8). This transformation represents a fundamental amide coupling often encountered in the optimization of lipophilic side chains in medicinal chemistry.

Two methodologies are presented to address distinct research needs:

-

Method A (Discovery Scale): A HATU-mediated coupling ideal for milligram-to-gram scale, prioritizing high conversion and minimal purification.

-

Method B (Process Scale): An Acid Chloride activation route using Oxalyl Chloride, suitable for multi-gram scale-up where reagent cost and atom economy are critical.

Compound Identity & Properties[1][2][3][4][5][6][7]

| Property | Starting Material | Target Product |

| Name | 3-Cyclohexylpropanoic acid | 3-Cyclohexyl-N-methylpropanamide |

| Structure | ||

| CAS RN | ||

| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 156.22 g/mol | 169.26 g/mol |

| Appearance | Colorless liquid / Low-melting solid | White solid or colorless oil |

| Solubility | DCM, MeOH, DMSO | DCM, MeOH, DMSO |

Strategic Analysis (Chemist's Perspective)

Mechanistic Considerations

The transformation requires the activation of the chemically inert carboxylic acid to an electrophilic species capable of reacting with methylamine (a nucleophile).

-

Why HATU? For discovery chemistry, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is selected over carbodiimides (EDC/DCC) due to its faster kinetics and lower racemization risk (though less relevant for this achiral acid). It forms a highly reactive active ester (O-acyl-7-azabenzotriazole) that reacts rapidly with amines, often reaching completion in <1 hour.

-

Why Oxalyl Chloride? For larger scales (>10g), HATU becomes cost-prohibitive and generates large amounts of byproduct (tetramethylurea). The acid chloride route, catalyzed by DMF, produces only gaseous byproducts (

,

Reaction Pathway Visualization

Figure 1: General reaction logic for the amidation of 3-cyclohexylpropanoic acid.

Protocol A: HATU-Mediated Coupling (Discovery Standard)

Best for: High purity, small scale (10 mg – 5 g), library synthesis.

Reagents & Stoichiometry

| Reagent | Equiv.[10] | Role |

| 3-Cyclohexylpropanoic acid | 1.0 | Substrate |

| HATU | 1.1 - 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 | Base (scavenges protons) |

| Methylamine (2M in THF) | 1.5 - 2.0 | Amine Source |

| DMF (Anhydrous) | Solvent | Concentration: 0.1 M - 0.2 M |

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, dissolve 3-cyclohexylpropanoic acid (1.0 equiv) in anhydrous DMF .

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the active ester.

-

Note: Pre-activation is crucial. Adding amine too early can lead to guanidinium side-product formation with HATU.

-

-

Amidation: Add Methylamine (2M solution in THF, 1.5 equiv) dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (Stain: KMnO4 or PMA; the starting acid will streak or be UV inactive, product is amide active).

-

Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

-

Workup (Wash Cycle):

-

Wash 2x with Sat.

or 1M HCl (removes unreacted amine and DIPEA). -

Wash 2x with Sat.

(removes unreacted acid and HATU byproducts). -

Wash 1x with Brine .

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (0-5% MeOH in DCM).

Workflow Diagram

Figure 2: Step-by-step workflow for HATU-mediated synthesis.

Protocol B: Acid Chloride Route (Scale-Up Alternative)

Best for: Scales >5g, cost efficiency, avoiding chromatography.

Reagents

-

3-Cyclohexylpropanoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 2-3 drops)

-

DCM (Dichloromethane) (Solvent)

-

Methylamine (2M in THF or 40% aq. solution) (2.0 equiv)

-

Triethylamine (

) (2.5 equiv)

Procedure

-

Dissolve the acid in anhydrous DCM (0.5 M) under

atmosphere. -

Add catalytic DMF (2 drops).

-

Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours (Gas evolution of

and -

Optional: Concentrate in vacuo to remove excess oxalyl chloride, then redissolve in DCM.

-

Cool the solution to 0°C. Add

, followed by Methylamine . -

Stir for 2 hours.

-

Perform standard aqueous workup (HCl wash / Bicarb wash) as described in Method A.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

1. Proton NMR (

- 5.4-5.8 ppm: Broad singlet (1H, NH ). Diagnostic peak.

-

2.80 ppm: Doublet (3H,

-

2.15-2.25 ppm: Triplet (2H,

- 1.5-1.7 ppm: Multiplets (Cyclohexyl/Alkyl protons).

- 0.8-1.3 ppm: Multiplets (Cyclohexyl protons).

2. Mass Spectrometry (ESI+):

-

Expected Mass: 169.26 Da

-

Observed

: 170.3 -

Observed

: 192.3

3. Troubleshooting Guide:

-

Issue: Low Yield. Cause: Hydrolysis of active ester. Fix: Ensure DMF is anhydrous and amine is added immediately after activation time.

-

Issue: Extra peaks in NMR around 2.8-3.0 ppm. Cause: Rotamers (common in amides) or residual DMF/DIPEA. Fix: High vacuum drying or acid wash (for DIPEA).

References

-

Starting Material Data: PubChem Compound Summary for CID 701-97-3, 3-Cyclohexylpropanoic acid. National Center for Biotechnology Information.Link

-

Product Identification: CAS Common Chemistry, 3-cyclohexyl-N-methylpropanamide (CAS 330855-40-8). American Chemical Society.Link

-

Amide Coupling Methodology (HATU): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Acid Chloride Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11][12][13] Tetrahedron, 61(46), 10827-10852. Link

-

General Protocol Source: "Amide Synthesis (HATU Method)." Common Organic Chemistry Protocols.Link

Sources

- 1. 3-CHLORO-N-CYCLOHEXYLPROPANAMIDE | 61872-76-2 [chemicalbook.com]

- 2. 3-环己基丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. 3-cyclohexyl-N-methylpropanamide | 330855-40-8 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. hepatochem.com [hepatochem.com]

- 12. Lab Reporter [fishersci.co.uk]

- 13. Amide synthesis by acylation [organic-chemistry.org]

Application Note & Optimized Protocol: Selective N-Methylation of 3-Cyclohexylpropanamide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to an optimized and highly selective protocol for the N-methylation of 3-cyclohexylpropanamide. N-methylation is a critical transformation in medicinal chemistry, often employed to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide moves beyond traditional, hazardous methylation methods to a safer, more efficient, and highly selective modern approach. We will delve into the rationale behind the chosen methodology, provide a detailed, step-by-step protocol, and discuss the expected outcomes and analytical characterization.

Introduction: The Significance of N-Methylation in Drug Discovery

N-methylation of amides is a subtle yet powerful tool in the arsenal of medicinal chemists. The introduction of a methyl group to an amide nitrogen can profoundly influence a molecule's properties. For instance, N-methylation can enhance membrane permeability and oral bioavailability by disrupting hydrogen bonding networks and increasing lipophilicity.[1][2] It can also alter the conformational preferences of a molecule, potentially leading to improved binding affinity for its biological target.[1] Furthermore, the presence of an N-methyl group can sterically hinder enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1]

However, the selective N-methylation of primary amides can be challenging. Traditional methods often employ highly toxic and carcinogenic reagents like methyl iodide and dimethyl sulfate, which also carry the risk of over-alkylation to form the corresponding tertiary amide.[3][4][5][6][7][8] This lack of selectivity can lead to difficult purification processes and lower overall yields of the desired mono-methylated product. Consequently, there is a significant demand for safer and more selective N-methylation protocols.

This application note focuses on an optimized protocol for the N-methylation of 3-cyclohexylpropanamide, a representative aliphatic amide, to yield N-methyl-3-cyclohexylpropanamide. The presented methodology prioritizes safety, selectivity, and operational simplicity.

Comparative Analysis of N-Methylation Methodologies

A critical evaluation of existing N-methylation methods is essential for selecting an optimal protocol.

| Method | Methylating Agent | Base | Advantages | Disadvantages |

| Traditional Alkylation | Methyl iodide, Dimethyl sulfate | Strong bases (e.g., NaH, KOtBu) | High reactivity | Highly toxic, carcinogenic, volatile reagents; poor selectivity (over-methylation); harsh reaction conditions.[3][4][5][6][7][8] |

| Reductive Amination | Formaldehyde | Reducing agents (e.g., NaBH4, H2/Pd) | Milder conditions | Can be substrate-specific; may require catalyst.[9] |

| Metal-Catalyzed Methylation | Methanol, CO2 | Transition metal catalysts (e.g., Ru, Co) | Use of simple C1 sources | Requires expensive and/or air-sensitive catalysts; may require high temperatures/pressures.[9][10][11] |

| Quaternary Ammonium Salts | Phenyl trimethylammonium iodide (PhMe3NI) | Mild bases (e.g., Cs2CO3) | Safe, non-toxic, easy-to-handle solid reagent; excellent monoselectivity; high yields; broad functional group tolerance.[3][12][13][14] | Higher molecular weight of the methylating agent compared to traditional reagents. |

Based on this analysis, the use of phenyl trimethylammonium iodide (PhMe3NI) with a mild base stands out as a superior method for the selective N-methylation of primary amides, offering a compelling combination of safety, selectivity, and efficiency.

Optimized Protocol: N-Methylation of 3-Cyclohexylpropanamide using Phenyl Trimethylammonium Iodide

This protocol is adapted from the highly selective and safe method developed by Schnürch and co-workers.[3][12][13][14]

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 3-Cyclohexylpropanamide | ≥98% | e.g., Sigma-Aldrich | 4361-29-9 |

| Phenyl trimethylammonium iodide (PhMe3NI) | ≥98% | e.g., Sigma-Aldrich | 98-04-4 |

| Cesium carbonate (Cs2CO3) | ≥99% | e.g., Sigma-Aldrich | 534-17-8 |

| Toluene | Anhydrous | e.g., Sigma-Aldrich | 108-88-3 |

| Ethyl acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | 141-78-6 |

| Deionized water | 7732-18-5 | ||

| Sodium sulfate (Na2SO4) | Anhydrous | e.g., Fisher Scientific | 7757-82-6 |

| Argon (Ar) gas | High purity | 7440-37-1 | |

| Reaction vial with screw cap and septum | |||

| Magnetic stir bar | |||

| Heating block or oil bath | |||

| Standard laboratory glassware |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere of argon to prevent side reactions with atmospheric moisture and oxygen.

-

Reagent Handling: While PhMe3NI is considered safe, it is good laboratory practice to avoid inhalation of dust and skin contact with all chemicals. Cesium carbonate is a mild base but can cause irritation.

Experimental Workflow

Sources

- 1. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 6. calibrechem.com [calibrechem.com]

- 7. nj.gov [nj.gov]

- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05864J [pubs.rsc.org]

- 12. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for 3-Cyclohexyl-N-methylpropanamide

This Application Note is structured as a high-level technical guide for analytical scientists. It moves beyond generic instructions to address the specific physicochemical challenges of detecting aliphatic amides.

Executive Summary & Challenge Definition

The Core Challenge: 3-cyclohexyl-N-methylpropanamide presents a specific analytical difficulty: Lack of Chromophores. Unlike drugs containing benzene or pyridine rings, this molecule consists entirely of saturated carbons (cyclohexyl, propyl) and a single amide bond.

-

Consequence: It is invisible at standard UV wavelengths (254 nm).

-

Requirement: Detection must occur at 205–210 nm (the

transition of the amide carbonyl). -

Risk: At this low wavelength, common solvents (Methanol) and additives (Formic Acid) absorb light, causing massive baseline drift and high noise, obscuring the analyte.

This protocol details a "Low-UV Optimized" RP-HPLC method that maximizes Signal-to-Noise (S/N) ratios while maintaining stable baselines.

Physicochemical Profile & Method Strategy

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Cyclohexyl- | Lipophilic tail + Polar Head. Ideal for C18. |

| LogP | 2.2 – 2.6 | Moderately lipophilic. Expect elution at ~50-60% Organic. |

| pKa | ~16 (Amide N-H) | Neutral molecule in solution. pH affects column (silanols), not the analyte. |

| UV Max | ~200-205 nm | Critical: Requires high-transparency mobile phase (Acetonitrile). |

Decision Logic: The "Low-UV" Workflow

The following decision tree illustrates the logic used to select the mobile phase and column for this specific molecule.

Figure 1: Strategic selection of Mobile Phase components to ensure analyte visibility against background noise.

Critical Reagent Selection (The "Why")

Organic Modifier: Acetonitrile (ACN) vs. Methanol

You must use Acetonitrile (HPLC Grade or higher).[1]

-

Reasoning: Methanol has a UV cutoff at ~205 nm.[1][2][3] If you use Methanol at 210 nm, the background absorbance will be ~1.0 AU. Any gradient change will cause the baseline to rise sharply, masking the peak. Acetonitrile is transparent down to 190 nm.[2][4]

Aqueous Additive: Phosphoric Acid[8]

-

Reasoning: While Formic Acid is popular for LC-MS, it absorbs UV light at 210 nm. For UV detection, 0.1% Phosphoric Acid or Potassium Phosphate buffer is superior because it is UV-transparent.

-

Function: The low pH (2.0–2.5) suppresses the ionization of residual silanols on the column silica, preventing "ghost" interactions that cause peak tailing.

Experimental Protocols

Protocol A: Standard Solution Preparation

-

Diluent: 50:50 Acetonitrile:Water. (Matches the expected elution strength to prevent peak distortion).

-

Stock Solution: Weigh 10 mg of 3-cyclohexyl-N-methylpropanamide into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

-

Working Standard: Dilute Stock to 50 µg/mL. Note: Higher concentration is required due to the weak UV extinction coefficient.

Protocol B: Chromatographic Conditions (The "Gold Standard" Method)

| Parameter | Setting | Rationale |

| Column | C18 (L1), 4.6 x 150 mm, 5 µm | Standard lipophilic retention. End-capped is preferred. |

| Mobile Phase A | 0.1% | Low pH suppresses silanols; UV transparent. |

| Mobile Phase B | 100% Acetonitrile | Low UV cutoff (190 nm). |

| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure optimization. |

| Wavelength | 210 nm (Bandwidth 4 nm) | Maximize signal for amide bond. |

| Temperature | 30°C or 40°C | Improves mass transfer (sharpens peaks) for cyclohexyl rings. |

| Injection Vol | 10 - 20 µL | Higher volume compensates for low UV response. |

Protocol C: Gradient Scouting & Optimization

To determine the exact retention time (

Scouting Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10% | Initial Hold |

| 15.0 | 90% | Linear Ramp (Elutes lipophilics) |

| 20.0 | 90% | Wash |

| 20.1 | 10% | Re-equilibration |

Expected Result: The analyte (LogP ~2.5) should elute between 8.0 and 10.0 minutes (approx. 50-60% B).

Final Optimized Isocratic Method: Once the peak is located, switch to Isocratic Mode to flatten the baseline.

-

Recommended: 55% Acetonitrile / 45% Water (0.1%

). -

Benefit: Isocratic elution eliminates the "baseline drift" caused by changing refractive indices and trace impurities in the ACN, which is critical when detecting at 210 nm.

System Suitability & Validation Criteria

To ensure the method is trustworthy (Self-Validating), the following criteria must be met during every run.

-

Tailing Factor (

): Must be < 1.5 .-

Troubleshooting: If

, the column silanols are interacting with the amide. Increase buffer strength (e.g., use 20mM Phosphate pH 2.5 instead of just acid).

-

-

Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as S/N > 10 .

-

Note: Due to the weak chromophore, the LOQ will be higher (in µg/mL) compared to aromatic drugs.

-

-

Precision: %RSD of peak area for 6 injections must be < 2.0% .

Workflow Visualization: From Prep to Data

Figure 2: Operational workflow for method execution.

Alternative Detection (LC-MS)

If UV detection at 210 nm lacks sufficient sensitivity (e.g., for trace impurity analysis < 0.1%), you must switch to Mass Spectrometry.

-

Ionization: ESI Positive Mode (

). -

m/z target: 184.17 (Molecular weight 183.29 + 1 H+).

-

Mobile Phase Change: You must swap Phosphoric Acid for 0.1% Formic Acid (volatile).

-

Note: Do not use Formic Acid for the UV method described above; it will create high background noise.

References

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on solvent cutoff and mobile phase selection).

-

Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from

-

PubChem. (2025). 3-Cyclohexylpropanamide Compound Summary. National Library of Medicine. Retrieved from

-

Shimadzu. (n.d.). UV Detection of Amides and Weak Chromophores. Retrieved from

Sources

Application Notes and Protocols for the Extraction of 3-cyclohexyl-N-methylpropanamide from Biological Fluids

Introduction: The Analytical Imperative for 3-cyclohexyl-N-methylpropanamide Quantification

3-cyclohexyl-N-methylpropanamide is a molecule of significant interest in pharmaceutical and life sciences research. Its accurate quantification in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The inherent complexity of these biological fluids, rich in proteins, lipids, salts, and other endogenous components, presents a formidable challenge to sensitive and selective analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These matrix components can interfere with the analysis, leading to ion suppression or enhancement, thereby compromising the accuracy and precision of the results.[1][2]

Effective sample preparation is, therefore, not merely a preliminary step but a critical determinant of bioanalytical success. The primary objective of an extraction protocol is to isolate the analyte of interest from the bulk of the matrix, concentrate it, and present it in a clean solution compatible with the analytical instrumentation.[3] This document provides detailed application notes and protocols for three widely-used extraction techniques for 3-cyclohexyl-N-methylpropanamide: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The choice of the most suitable technique depends on several factors, including the required limit of quantification (LOQ), sample throughput needs, and the specific biological matrix. The protocols outlined herein are designed to be robust starting points for method development and are grounded in the fundamental physicochemical properties of 3-cyclohexyl-N-methylpropanamide and established principles of bioanalytical sample preparation.

Physicochemical Profile of 3-cyclohexyl-N-methylpropanamide:

While specific experimental data for 3-cyclohexyl-N-methylpropanamide is not extensively published, its structure—a secondary amide with a non-polar cyclohexyl group and a methyl group on the nitrogen—allows for the prediction of its key properties. The cyclohexyl moiety imparts significant hydrophobicity, suggesting a relatively high octanol-water partition coefficient (LogP). The LogP of the parent compound, 3-cyclohexylpropanamide, is estimated to be around 2.2.[4] N-methylation of secondary amides typically increases lipophilicity.[5] Consequently, 3-cyclohexyl-N-methylpropanamide is expected to be a moderately non-polar compound with limited aqueous solubility. This profile is central to the design of the following extraction strategies.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples. It is often favored in high-throughput environments due to its simplicity and ease of automation. The underlying principle involves the addition of an organic solvent to reduce the dielectric constant of the solution, disrupting the solvation of proteins and causing them to precipitate.[6]

Expertise & Experience Insights: Acetonitrile is generally the precipitating agent of choice for LC-MS/MS applications as it tends to provide cleaner extracts compared to methanol, resulting in more efficient protein removal.[7][8] A solvent-to-sample ratio of at least 3:1 (v/v) is recommended to ensure complete protein precipitation.[9] While PPT is fast, it is a relatively non-selective cleanup method, and the resulting supernatant may still contain significant amounts of other matrix components like phospholipids, which can cause matrix effects in the LC-MS/MS analysis.

Experimental Protocol for Protein Precipitation

-

Sample Preparation:

-

Thaw frozen biological fluid samples (e.g., plasma, serum) at room temperature.

-

Vortex the samples gently to ensure homogeneity.

-

Centrifuge the samples at 2000 x g for 5 minutes to pellet any particulate matter.

-

-

Internal Standard Spiking:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the internal standard (IS) working solution. A stable isotope-labeled (SIL) version of 3-cyclohexyl-N-methylpropanamide is highly recommended to compensate for matrix effects and variability in extraction recovery.[10][11]

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.

-

Avoid disturbing the protein pellet.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water). This step helps to concentrate the analyte and exchange the solvent to one that is optimal for the initial chromatographic conditions.

-

-

Analysis:

-

Vortex the reconstituted sample and inject an appropriate volume into the LC-MS/MS system.

-

Visualization of the PPT Workflow

Caption: Protein Precipitation Workflow

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample cleanup technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. For a non-polar compound like 3-cyclohexyl-N-methylpropanamide, it will preferentially partition into a water-immiscible organic solvent, leaving polar matrix components in the aqueous phase.

Expertise & Experience Insights: The choice of the organic solvent is critical. Methyl tert-butyl ether (MTBE) is an excellent choice for moderately non-polar compounds as it is less prone to forming emulsions than diethyl ether and has a lower density than water, forming the upper layer which is easier to handle.[12] Ethyl acetate is another suitable alternative.[13] Adjusting the pH of the aqueous phase can be crucial for ionizable compounds, but for the neutral amide 3-cyclohexyl-N-methylpropanamide, this is less critical. However, maintaining a neutral or slightly basic pH can help to minimize the extraction of acidic interferences. LLE generally provides cleaner extracts than PPT.

Experimental Protocol for Liquid-Liquid Extraction

-

Sample Preparation:

-

Prepare the biological fluid sample as described in the PPT protocol.

-

-

Internal Standard Spiking and pH Adjustment:

-

To a 2 mL glass tube, add 200 µL of the biological sample.

-

Add 10 µL of the internal standard working solution.

-

Add 50 µL of a buffer solution (e.g., 0.1 M ammonium hydroxide) to ensure a consistent pH.

-

-

Extraction:

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Cap the tube and vortex for 2 minutes. Alternatively, use a mechanical shaker for 10 minutes.

-

-

Phase Separation:

-

Centrifuge at 3000 x g for 5 minutes to facilitate the separation of the aqueous and organic layers.

-

-

Organic Layer Transfer:

-

Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any proteinaceous interface.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a mobile phase-compatible solution.

-

-

Analysis:

-

Vortex the reconstituted sample and inject an appropriate volume into the LC-MS/MS system.

-

Visualization of the LLE Workflow

Caption: Liquid-Liquid Extraction Workflow

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. For a non-polar compound like 3-cyclohexyl-N-methylpropanamide, a reversed-phase SPE sorbent (e.g., C8 or C18) is the most appropriate choice.

Expertise & Experience Insights: The key to a successful SPE method lies in the systematic optimization of the four main steps: conditioning, loading, washing, and elution.[14] Conditioning with an organic solvent followed by an aqueous solution is crucial to activate the sorbent. The wash step is critical for removing interferences; a wash solution with a low percentage of organic solvent can remove polar interferences without eluting the analyte. The elution solvent should be strong enough to completely desorb the analyte from the sorbent. A polymeric reversed-phase sorbent can offer higher recovery and less variability compared to silica-based sorbents, especially at extreme pH values. SPE typically yields the cleanest extracts, minimizing matrix effects and leading to the highest sensitivity.[15]

Experimental Protocol for Solid-Phase Extraction

-

Sample Pre-treatment:

-

To 200 µL of the biological sample, add 10 µL of the internal standard working solution.

-

Dilute the sample with 200 µL of 2% phosphoric acid in water. This ensures the sample is in an aqueous environment suitable for loading onto a reversed-phase column and helps to disrupt protein binding.

-

-

SPE Cartridge Conditioning:

-

Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out between steps.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute the analyte with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a mobile phase-compatible solution.

-

-

Analysis:

-

Vortex the reconstituted sample and inject an appropriate volume into the LC-MS/MS system.

-

Visualization of the SPE Workflow

Caption: Solid-Phase Extraction Workflow

Data Summary and Method Validation

The performance of any bioanalytical method must be rigorously validated to ensure its reliability for the intended purpose. Key validation parameters, as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include accuracy, precision, selectivity, sensitivity, recovery, and stability.[6][16]

Table 1: Comparison of Extraction Protocols

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Selectivity/Cleanliness | Low | Medium | High |

| Recovery | Variable, potential for co-precipitation | Generally good, solvent dependent | High and reproducible |

| Matrix Effect | High | Medium | Low |

| Throughput | High | Medium | Low to Medium |

| Cost per Sample | Low | Low to Medium | High |

| Automation Potential | High | Medium | High |

Trustworthiness: A Self-Validating System

Each of the described protocols should be subjected to a full method validation. This involves analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several independent analytical runs.

Table 2: Typical Acceptance Criteria for Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank samples. |

| Matrix Factor | The CV of the IS-normalized matrix factor across different lots of biological fluid should be ≤15%. |

| Recovery | Should be consistent, precise, and reproducible. |

| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). |

LLOQ: Lower Limit of Quantification

By adhering to these validation principles, the chosen extraction protocol becomes a self-validating system, ensuring the generation of reliable and defensible data for regulatory submissions and critical research decisions.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.

-

Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]

-

Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?. [Link]

- Kole, P. L., Gaware, V. M., Hoffmann, J. V., & Van der Gryp, P. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.

-

Cazorla-Reyes, R., Fernández-Moreno, J. L., Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2011). Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Talanta, 85(1), 183-196. [Link]

- Royal Society of Chemistry. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 6, 1787-1797.

-

PubChem. (n.d.). Cycloheximide. Retrieved from [Link]

-

Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033-2036. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).

- ILO Encyclopaedia of Occupational Health and Safety. (2011). Amides: Physical & Chemical Properties.

-

Bioanalysis Zone. (2014). Matrix effects - more than just phospholipids. [Link]

-

Priego-Capote, F., et al. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. Talanta, 194, 534-542. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide.

- Solubility of Things. (n.d.). Cyclohexylamine.

- MilliporeSigma. (n.d.). Solid Phase Extraction: Normal Phase Methodology.

- Cazorla-Reyes, R., et al. (2011). Single Solid Phase Extraction Method for the Simultaneous Analysis of Polar and Non-Polar Pesticides in Urine Samples...

- Academia.edu. (n.d.). Thermal properties of some small peptides (N-acetyl-amino acid-N′-methylamides) with non-polar side groups.

-

PubChem. (n.d.). Methylamide. Retrieved from [Link]

- RECIPE Chemicals + Instruments GmbH. (n.d.). Internal Standards.

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

- ChemRxiv. (n.d.).

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- Journal of Agricultural and Food Chemistry. (n.d.). LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum).

-

Lagerström, P. O., & Persson, B. A. (1978). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Journal of Chromatography A, 154(2), 167-175. [Link]

- Agilent Technologies. (n.d.).

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

-